1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one
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Overview
Description
1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis method mentioned above demonstrates the potential for scale-up and late-stage functionalization, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways.
Biological Research: The compound’s biological activities make it a valuable tool in studying cellular processes and disease mechanisms.
Material Sciences: The compound has applications in material sciences, including the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist of RORγt, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with these enzymes’ activities, affecting various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring fused to a pyrimidine ring and exhibits valuable biological properties, including antifungal, antitubercular, and antibacterial activities.
[1,2,4]Triazolo[1,5-a]pyridine: This compound is structurally similar and has been studied for its applications in medicinal chemistry and material sciences.
Uniqueness
1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical properties and biological activities. Its potential as a pharmacophore and its applications in various scientific fields highlight its significance.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[1,5-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8-9-5-10-11(7)8/h2-5H,1H3 |
InChI Key |
SSEVEJQAOJQZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=NC=NN21 |
Origin of Product |
United States |
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